molecular formula C8H13ClN4 B1282731 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine CAS No. 3289-38-1

6-chloro-N2,N2-diethylpyrimidine-2,4-diamine

Cat. No. B1282731
CAS RN: 3289-38-1
M. Wt: 200.67 g/mol
InChI Key: XZIIFPSPUDAGJM-UHFFFAOYSA-N
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Description

The compound 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material science. Although the provided papers do not directly discuss 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, they provide insights into the chemistry of related chloro- and methyl-substituted pyrimidines, which can be useful in understanding the behavior and properties of the compound .

Synthesis Analysis

The synthesis of chloro-substituted pyrimidines can involve cyclization and chlorination reactions. For instance, 4,6-dichloro-2-methylpyrimidine, an intermediate in the synthesis of the anticancer drug dasatinib, is synthesized from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride . This suggests that similar methods could potentially be applied to synthesize 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, with appropriate modifications to introduce the diethylamino group at the relevant position on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of chloro- and methyl-substituted pyrimidines has been studied using various techniques, including NMR, IR, and MS . These studies provide information on the regioselectivity of substitutions and the overall geometry of the molecules. For example, the structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine was determined, revealing intramolecular hydrogen bonding and coplanar molecular chains . Such structural analyses are crucial for understanding the reactivity and potential interactions of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine.

Chemical Reactions Analysis

Chloro-substituted pyrimidines can undergo various chemical reactions, including acylation and oxidation. For instance, 4-chloro-6-hydroxyaminopyrimidines can be acylated to form mono- and diacyl derivatives and oxidized to produce nitroso- or nitropyrimidines . These reactions demonstrate the reactivity of the chloro group in the pyrimidine ring and suggest that 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted pyrimidines can be influenced by their molecular structure and substituents. For example, the presence of solvent molecules in cocrystals can significantly contribute to the stabilization of crystal packing, as observed in the cocrystals of 6-chlorouracil and its derivatives . Additionally, the electronic properties, such as charge distribution and dipole moment, can be affected by the substituents on the pyrimidine ring, as seen in the study of a molecule with antihypertensive activity . These insights can be extrapolated to predict the properties of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, such as solubility, stability, and potential biological activity.

Scientific Research Applications

Environmental Tracing and Analysis

Research has indicated the significance of pesticides and their degradates in the environment, especially in surface water. The differentiation of nonpoint sources of deisopropylatrazine, a degradate of atrazine (structurally related to 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine), in surface water was explored using discrimination diagrams. The study highlighted the importance of distinguishing different parent compounds of pesticides due to their distinct regulatory and environmental implications. The concentration ratio of various degradates was used to distinguish between atrazine and other parent compounds like cyanazine and simazine, providing insights into the major contributors of certain degradates in surface water Meyer, Thurman, & Goolsby, 2001.

Sorption Mechanisms in Soils

The interaction mechanisms of atrazine and hydroxyatrazine with humic substances were investigated to understand their sorption in soils. The study demonstrated that hydroxyatrazine forms electron-transfer complexes with humic substances, which may contribute to the strong adsorption observed with humic acids. This finding provides insight into the mechanisms of pesticide retention in soils, highlighting the roles of proton transfer, electron transfer, and hydrophobic interactions Martin-Neto, Traghetta, Vaz, Crestana, & Sposito, 2001.

Cross-linking in Polyimide Solutions and Membranes

Research on the cross-linking process in polyimide solutions and membranes provided insights into the chemical reactions involved. The study focused on monitoring the cross-linking process in different polyimide solutions, examining the nucleophilicities of various diamines and the electrophilicity of polyimides. This research contributes to the understanding of the properties and mechanisms of polyimide membranes, which have applications in various industrial processes Shao, Liu, Cheng, Huang, & Ma, 2008.

properties

IUPAC Name

6-chloro-2-N,2-N-diethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4/c1-3-13(4-2)8-11-6(9)5-7(10)12-8/h5H,3-4H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIIFPSPUDAGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541097
Record name 6-Chloro-N~2~,N~2~-diethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N2,N2-diethylpyrimidine-2,4-diamine

CAS RN

3289-38-1
Record name 6-Chloro-N~2~,N~2~-diethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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